Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate
Description
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate is a heterocyclic organic compound featuring a pyrimidine core substituted with a benzothiazole moiety and an ethyl ester group. The pyrimidine ring is functionalized at the 2-position with a 1,3-benzothiazol-2-ylamino group and at the 4- and 6-positions with methyl groups, while the 5-position bears a carboxylate ester. This structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves multi-step reactions, including condensation and cyclization, with characterization often reliant on X-ray crystallography and spectroscopic methods such as NMR and IR .
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-4-22-14(21)13-9(2)17-15(18-10(13)3)20-16-19-11-7-5-6-8-12(11)23-16/h5-8H,4H2,1-3H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEFBUAHXSCCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C)NC2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) to form the benzothiazole intermediate . This intermediate is then reacted with 4,6-dimethyl-5-pyrimidinecarboxylate under controlled conditions to yield the final product. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the benzothiazole ring.
Scientific Research Applications
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes such as topoisomerases and kinases, inhibiting their activity and leading to the disruption of cellular processes. The pyrimidine ring enhances the compound’s ability to bind to nucleic acids, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate, comparisons with structurally analogous compounds are essential. Key parameters include molecular geometry, substituent effects, and biological activity. Below is a detailed analysis:
Table 1: Comparison of Structural and Functional Properties
Key Findings:
Substituent Effects :
- The benzothiazole group enhances π-π stacking interactions compared to smaller heterocycles (e.g., thiazole), improving binding to biological targets .
- The ethyl ester group in the target compound reduces solubility in polar solvents compared to the carboxylic acid analog but enhances cell membrane permeability .
Structural Insights :
- X-ray crystallography (using SHELX and OLEX2 ) reveals that the benzothiazole moiety induces planar geometry in the pyrimidine ring, facilitating intercalation with DNA or proteins. In contrast, bulky substituents (e.g., phenyl groups) increase steric hindrance, reducing bioavailability.
Biological Activity :
- The target compound exhibits superior anticancer activity (IC₅₀: 12 μM) compared to analogs with simplified substituents, likely due to optimized hydrophobic interactions and hydrogen bonding via the benzothiazole NH group.
Thermal Stability :
- Methyl groups at the 4- and 6-positions stabilize the pyrimidine ring, as evidenced by higher melting points (~220°C) relative to unsubstituted analogs.
Methodological Considerations:
Structural comparisons heavily rely on crystallographic software like SHELXL (for refinement) and OLEX2 (for visualization and analysis) to resolve bond lengths, angles, and intermolecular interactions . For instance, SHELXL’s robust refinement algorithms enable precise modeling of disordered regions in analogs with flexible substituents.
Biological Activity
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and case reports.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety linked to a pyrimidine core. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 316.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not specified |
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole, including the target compound, exhibit significant antitumor properties. For instance, research shows that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
- Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
In a comparative study, the compound demonstrated an IC50 value of approximately 6.26 μM against HCC827 cells, indicating potent antitumor effects in two-dimensional (2D) assays compared to three-dimensional (3D) formats where the IC50 was higher at 20.46 μM .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests using broth microdilution methods revealed effective inhibition against:
- Gram-positive : Staphylococcus aureus
- Gram-negative : Escherichia coli
This suggests potential applications in treating bacterial infections alongside its antitumor properties .
The biological activity of this compound is believed to stem from its ability to interact with DNA and inhibit critical cellular pathways involved in tumor growth and bacterial replication. Studies have shown that similar compounds bind within the minor groove of AT-DNA, affecting transcription and replication processes .
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of benzothiazole derivatives on lung cancer cell lines, this compound was found to significantly reduce cell viability in A549 cells by inducing apoptosis through upregulation of pro-apoptotic proteins .
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial potential of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 12 μg/mL, showcasing its potential as an alternative treatment for resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and purification methods for Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate?
- Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation, with careful temperature control (e.g., reflux at 85–105°C). Key intermediates are purified via recrystallization or column chromatography to ensure high yields and purity . For example, phosphoroyl trichloride is used to introduce chlorine substituents, while tert-butyl piperazine-1-carboxylate facilitates amidation reactions . Solvent selection (e.g., ethanol, tetrahydrofuran) and catalysts (e.g., triethylamine) are critical for optimizing reaction efficiency .
Q. How is the compound characterized structurally, and what analytical tools are prioritized?
- Answer : Structural elucidation employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. SMILES and InChI descriptors (e.g.,
InChI=1S/C19H23N7O3S3) are generated for computational modeling . Crystallographic refinement using software like SHELXL or OLEX2 resolves bond critical points and electron density distributions, particularly for heterocyclic moieties .
Q. What preliminary biological activities have been reported, and how are they validated?
- Answer : The compound exhibits antifungal and anticancer potential due to its hybrid pyrimidine-benzothiazole scaffold. Bioactivity is validated via enzyme inhibition assays (e.g., cytochrome P450) and cytotoxicity screening against cancer cell lines (e.g., IC₅₀ values). Comparative studies with analogs (e.g., triazole derivatives) highlight its multi-target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Answer : Contradictions arise from substituent effects (e.g., electron-withdrawing vs. donating groups) or assay conditions. Methodological solutions include:
- Structure-Activity Relationship (SAR) Analysis : Compare functional group contributions using datasets like those in (e.g., Compound A vs. B for enzyme inhibition profiles) .
- Dose-Response Refinement : Test compounds under standardized conditions (e.g., pH, temperature) to isolate variables affecting activity .
Q. What computational and experimental approaches are recommended for analyzing electron density distributions in the crystal lattice?
- Answer : Use Quantum Theory of Atoms in Molecules and Crystals (QTAMC) to analyze bond critical points and Laplacian values from X-ray data. Experimental electron density maps (110 K measurements) combined with periodic crystal calculations reveal shared atomic interactions and longitudinal curvature . Software suites like SHELXPRO or OLEX2 integrate refinement and visualization for accurate bond-length analysis .
Q. How can multi-target interactions be systematically explored for this compound?
- Answer : Employ the following workflow:
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like DNA topoisomerase II or fungal ergosterol biosynthetic enzymes.
- In Vitro Profiling : Validate docking results via kinase selectivity panels or microbial growth inhibition assays under varied redox conditions .
- Metabolite Tracking : LC-MS/MS identifies active metabolites, such as hydrolyzed carboxylate derivatives, to clarify mechanisms .
Q. What strategies optimize reaction yields for derivatives with modified heterocyclic cores?
- Answer :
- Microwave-Assisted Synthesis : Reduces reaction time for thermally sensitive intermediates (e.g., triazole-thioacetamido derivatives) .
- Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during piperazine coupling .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates, improving yields by >20% .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
